molecular formula C16H14O3 B11861868 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]- CAS No. 201424-65-9

4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-hydroxyphenyl)methyl]-

Cat. No.: B11861868
CAS No.: 201424-65-9
M. Wt: 254.28 g/mol
InChI Key: PIAQLKCIMQPZOZ-UHFFFAOYSA-N
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Description

3-(4-Hydroxybenzyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chroman-4-one core structure with a hydroxybenzyl group attached at the third position. Chromanones are significant due to their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybenzyl)chroman-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 4-hydroxybenzaldehyde with a suitable chromanone precursor in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods

Industrial production of 3-(4-Hydroxybenzyl)chroman-4-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybenzyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Hydroxybenzyl)chroman-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybenzyl)chroman-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxybenzyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chromanone derivatives .

Properties

CAS No.

201424-65-9

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O3/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-8,12,17H,9-10H2

InChI Key

PIAQLKCIMQPZOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)CC3=CC=C(C=C3)O

Origin of Product

United States

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